molecular formula C7H13NO2 B12217957 Ethyl 2-amino-2-cyclopropylacetate

Ethyl 2-amino-2-cyclopropylacetate

Cat. No.: B12217957
M. Wt: 143.18 g/mol
InChI Key: BESPXVHLGXOILQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclopropylacetate is an organic compound that belongs to the class of esters It features a cyclopropyl group attached to an amino group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-cyclopropylacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

  • Cyclopropylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then extracted and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-cyclopropylacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with amines can lead to the formation of amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

Ethyl 2-amino-2-cyclopropylacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of cyclopropyl-containing compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyclopropylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-cyclopropylacetate can be compared with other similar compounds such as:

    Ethyl 2-amino-2-methylpropanoate: Similar ester structure but with a methyl group instead of a cyclopropyl group.

    Ethyl 2-amino-2-phenylacetate: Contains a phenyl group, leading to different chemical properties and applications.

    Ethyl 2-amino-2-butanoate: Features a butyl group, affecting its reactivity and biological activity.

Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other esters

Biological Activity

Ethyl 2-amino-2-cyclopropylacetate, an organic compound with the molecular formula C₇H₁₃NO₂, has garnered attention in recent research for its notable biological activity. This compound features a cyclopropyl group, an amino group, and an ethyl acetate moiety, which collectively contribute to its unique chemical properties and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The ester group is subject to hydrolysis, which can release active metabolites that participate in metabolic pathways.

Research indicates that this compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopropylacetic acid. This metabolite could further engage in various biochemical processes, suggesting a multifaceted role in metabolic regulation.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
Ethyl 2-amino-2-methylpropanoateMethyl group instead of cyclopropylDifferent steric effects due to branching
Ethyl 2-amino-2-phenylacetateContains a phenyl groupAltered chemical properties and potential applications
Cyclopropylacetic acidFree acid form without the ethoxy groupMore acidic properties, potentially different reactivity

The presence of the cyclopropyl ring in this compound imparts distinctive steric and electronic characteristics that differentiate it from other esters.

Research Findings

Recent studies have explored the compound's potential as a pharmacological agent. For instance, investigations into its interactions with NMDA receptors suggest that it may serve as a ligand modulating neurotransmission pathways . Additionally, the compound's structural features have made it a valuable building block in synthesizing complex organic molecules relevant to medicinal chemistry.

Case Studies:

  • Enzyme Interaction Study : A study demonstrated that this compound acts as a substrate for specific esterases, leading to hydrolysis and subsequent metabolic transformation into cyclopropylacetic acid. This transformation was shown to influence metabolic pathways linked to energy metabolism and cellular signaling.
  • Pharmacological Application : In a pharmacological context, the compound has been investigated for its potential role in drug development targeting neurological disorders due to its interaction with NMDA receptors. Its ability to modulate receptor activity positions it as a candidate for further exploration in neuropharmacology.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 2-amino-2-cyclopropylacetate

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4,8H2,1H3

InChI Key

BESPXVHLGXOILQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC1)N

Origin of Product

United States

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